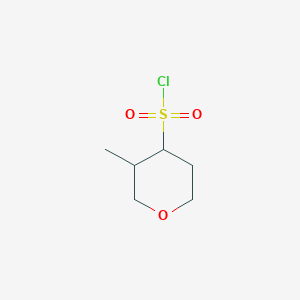
1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone
Overview
Description
“1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone” is a chemical compound with the molecular formula C7H5BrClNO . It’s related to “1-(3-Bromo-5-chloropyridin-2-yl)ethanol”, which has a CAS Number of 1374651-62-3 and a molecular weight of 236.5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromine and chlorine atoms, and an ethanone group .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been used in the synthesis of novel chemicals with potential biological activities. For instance, it has been involved in creating compounds with fungicidal and antiviral activities, such as in the synthesis of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, which showed good activity against tobacco mosaic virus (Li et al., 2015).
Chemical Synthesis and Catalysis
- The compound is instrumental in amination reactions, as demonstrated by Ji, Li, and Bunnelle (2003) in their study. They found that its catalyzed amination predominantly yields 5-amino-2-chloropyridine with high selectivity and yield (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Insecticidal and Fungicidal Properties
- There is research indicating the compound's efficacy in the development of insecticides and fungicides. For example, a study by Zhu et al. (2014) synthesized novel carboxamides using this compound, which displayed promising insecticidal and fungicidal activities (Hongwei Zhu, Baolei Wang, Xiu-lan Zhang, Li-xia Xiong, Shujing Yu, Zhengming Li, 2014).
Crystal Structure and Antibacterial Activities
- The compound has been used in synthesizing new chemical structures with antibacterial properties. An example is the synthesis of a new Schiff base compound, which exhibited excellent antibacterial activities (Wang, Nong, Sht, Qi, 2008).
Synthesis of Heterocyclic Compounds
- It plays a role in synthesizing diverse heterocyclic compounds, as highlighted in the study by Filace et al. (2013), where it was used to produce halogenated and arylated 1H-pyridin-2-ones (F. Filace, David Sucunza, M. Izquierdo, C. Burgos, J. Alvarez-Builla, 2013).
Safety and Hazards
The safety information for “1-(3-Bromo-5-chloropyridin-2-yl)ethanol” indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-5-1-4(10)3-11-7(5)6(12)2-9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWTZJSLIDLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)


![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)




![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)


